molecular formula C15H18N2O3 B12940924 Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No.: B12940924
M. Wt: 274.31 g/mol
InChI Key: BFPGEXPAYKGUAY-UHFFFAOYSA-N
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Description

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O3

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the benzyl group .

Scientific Research Applications

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the combination of azetidine and pyrrolidinone rings in its structure.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

InChI Key

BFPGEXPAYKGUAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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